molecular formula C10H10F2O B8002077 5-Allyl-1,3-difluoro-2-methoxybenzene CAS No. 1256471-77-8

5-Allyl-1,3-difluoro-2-methoxybenzene

Cat. No.: B8002077
CAS No.: 1256471-77-8
M. Wt: 184.18 g/mol
InChI Key: CPUUOIALSCPYBE-UHFFFAOYSA-N
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Description

5-Allyl-1,3-difluoro-2-methoxybenzene is an organic compound with the molecular formula C10H10F2O It is a derivative of benzene, featuring allyl, difluoro, and methoxy substituents

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,3-difluoro-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 5-Allyl-1,3-difluoro-2-methoxybenzene involves its interaction with molecular targets and pathways. The difluoro and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. This compound can act as an electrophile or nucleophile in different reactions, depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Allyl-1,3-difluoro-2-hydroxybenzene
  • 5-Allyl-1,3-difluoro-2-ethoxybenzene
  • 5-Allyl-1,3-difluoro-2-methylbenzene

Uniqueness

5-Allyl-1,3-difluoro-2-methoxybenzene is unique due to the presence of both difluoro and methoxy groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

1,3-difluoro-2-methoxy-5-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-3-4-7-5-8(11)10(13-2)9(12)6-7/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUUOIALSCPYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228932
Record name Benzene, 1,3-difluoro-2-methoxy-5-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256471-77-8
Record name Benzene, 1,3-difluoro-2-methoxy-5-(2-propen-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256471-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-difluoro-2-methoxy-5-(2-propen-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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